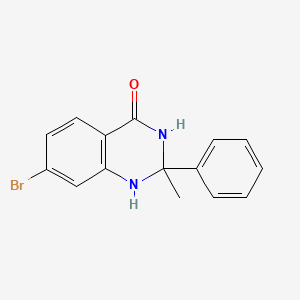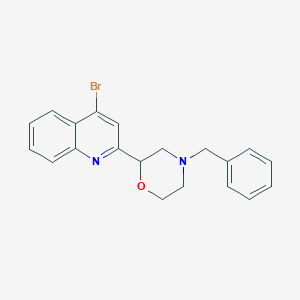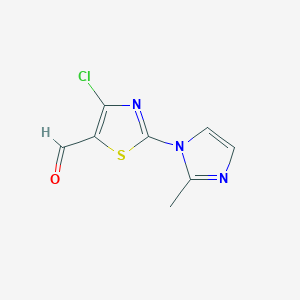![molecular formula C21H19N7O B13078387 4-(2-((1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)amino)-[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzonitrile CAS No. 1202618-71-0](/img/structure/B13078387.png)
4-(2-((1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)amino)-[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-((1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)amino)-[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a combination of pyrazole, triazole, and pyridine rings, making it a unique and potentially valuable molecule in various fields of scientific research.
Preparation Methods
One method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and eco-friendly synthesis . This method demonstrates good functional group tolerance and yields the desired product in good-to-excellent yields.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of nitrogen atoms in the heterocyclic rings makes it susceptible to oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, targeting specific functional groups within the molecule.
Substitution: The aromatic nature of the compound allows for electrophilic and nucleophilic substitution reactions, which can be used to introduce different substituents onto the aromatic rings.
Scientific Research Applications
4-(2-((1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)amino)-[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 4-(2-((1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)amino)-[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain kinases or other enzymes involved in signaling pathways, thereby affecting cellular processes and potentially providing therapeutic benefits .
Comparison with Similar Compounds
Similar compounds to 4-(2-((1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)amino)-[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzonitrile include other heterocyclic compounds containing triazole, pyrazole, or pyridine rings. Some examples are:
1,2,4-Triazole derivatives: These compounds are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties.
Pyrazole derivatives: These compounds exhibit a wide range of pharmacological activities, such as anti-inflammatory, analgesic, and antipyretic effects.
Pyridine derivatives: These compounds are widely used in medicinal chemistry for their potential therapeutic applications, including as antiviral, antimalarial, and anticancer agents.
The uniqueness of this compound lies in its combination of these three heterocyclic rings, which may confer distinct biological and chemical properties not found in simpler analogs.
Properties
CAS No. |
1202618-71-0 |
|---|---|
Molecular Formula |
C21H19N7O |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
4-[2-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]amino]-[1,2,4]triazolo[1,5-a]pyridin-8-yl]benzonitrile |
InChI |
InChI=1S/C21H19N7O/c22-11-15-5-7-16(8-6-15)19-4-1-9-28-20(19)25-21(26-28)24-17-12-23-27(13-17)14-18-3-2-10-29-18/h1,4-9,12-13,18H,2-3,10,14H2,(H,24,26) |
InChI Key |
XHCPXDAZLQCZDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C=C(C=N2)NC3=NN4C=CC=C(C4=N3)C5=CC=C(C=C5)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{[1-(3,5-dimethylphenyl)cyclopropyl]methyl}cyclopropanamine](/img/structure/B13078319.png)
![3,6-Dibromoimidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B13078342.png)


![1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B13078358.png)


![4-Ethyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13078381.png)




